2-Mercapto-3-pentanone

Catalog No.
S1513086
CAS No.
17042-24-9
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-3-pentanone

CAS Number

17042-24-9

Product Name

2-Mercapto-3-pentanone

IUPAC Name

2-sulfanylpentan-3-one

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3

InChI Key

TWOGJUHCCNLYPC-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)S

Canonical SMILES

CCC(=O)C(C)S

Identification and Chemical Properties:

2-Mercapto-3-pentanone, also known as 3-pentanone, 2-mercapto-, is a small molecule with the chemical formula C5H10OS. Its properties, such as molecular weight and boiling point, are important for its identification and potential applications [PubChem: 2-Mercapto-3-pentanone, ].

Food Science and Flavor Analysis:

Research suggests that 2-mercapto-3-pentanone plays a role in the formation of aroma compounds during the Maillard reaction, a complex process responsible for the development of flavor and aroma in cooked foods [The Good Scents Company: 2-mercapto-3-pentanone, ]. It has been identified in various aged red wines, contributing to their characteristic aroma profile [The Good Scents Company: 2-mercapto-3-pentanone, ].

Analytical Techniques:

Gas chromatography (GC) is a common technique used to separate and identify volatile compounds like 2-mercapto-3-pentanone. Specific retention indices on different columns have been documented for this compound, aiding in its identification during analysis [National Institute of Standards and Technology: 2-mercapto-3-pentanone, ].

2-Mercapto-3-pentanone is an organic compound characterized by the molecular formula C5_5H10_{10}OS. It contains both a thiol group (-SH) and a ketone group (C=O), which contribute to its unique chemical properties. This compound is also known as 3-pentanone, 2-mercapto, and is notable for its sulfurous odor, which can be described as alliaceous. Due to its functional groups, it exhibits various reactivity patterns that make it useful in multiple scientific fields, including chemistry and biology

3
.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions include:

  • Oxidation: Disulfides or sulfonic acids.
  • Reduction: Secondary alcohols.
  • Substitution: Thioethers or thioesters .

Research indicates that 2-Mercapto-3-pentanone exhibits potential biological activities. It has been studied for its antimicrobial properties, which may be attributed to the reactivity of the thiol group. Additionally, it shows antioxidant activity, suggesting potential applications in health and nutrition. The compound's interaction with proteins and enzymes through covalent bonding may alter their functions, impacting various biological pathways .

Several methods are employed for synthesizing 2-Mercapto-3-pentanone:

  • Reaction of 3-Pentanone with Hydrogen Sulfide: This method involves treating 3-pentanone with hydrogen sulfide in the presence of a catalyst under mild conditions, typically at room temperature and atmospheric pressure.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be utilized for more efficient production, allowing for better control over reaction conditions and consistent product quality.
  • Alternative Synthetic Routes: Other potential synthetic routes may involve different starting materials or catalysts to optimize yield and purity .

2-Mercapto-3-pentanone finds applications across various fields:

  • Flavor and Fragrance Industry: Its unique aroma profile makes it valuable in creating flavoring agents used in food products.
  • Chemical Synthesis: It serves as a building block in organic synthesis, facilitating the production of other complex molecules.
  • Biological Research: The compound is explored for its potential therapeutic applications, particularly in drug development due to its biological activity .

Interaction studies of 2-Mercapto-3-pentanone reveal its ability to form covalent bonds with proteins and enzymes, influencing their activity. These interactions are crucial for understanding the compound's biological effects and potential therapeutic uses. Research has shown that the mechanism of action may involve altering protein functions through the formation of disulfide bonds or other modifications .

Several compounds share structural similarities with 2-Mercapto-3-pentanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Mercapto-2-pentanoneC5_5H10_{10}OSSimilar thiol functionality; used as a flavoring agent .
2-Mercapto-1-propanolC3_3H8_8OSContains a thiol group; used in organic synthesis.
2-Amino-3-pentanoneC5_5H11_{11}NContains an amine group; studied for biological activity.

The uniqueness of 2-Mercapto-3-pentanone lies in its specific combination of a ketone and a thiol group, which allows it to participate in diverse

Maillard Reaction Dynamics

2-Mercapto-3-pentanone forms during the Maillard reaction between cysteine and reducing sugars, particularly pentoses like ribose or xylose. The reaction proceeds through the following steps:

  • Schiff Base Formation: Cysteine reacts with the carbonyl group of pentoses to form a Schiff base intermediate.
  • Decarboxylation and Rearrangement: The intermediate undergoes decarboxylation, yielding 1,4-dideoxypentosone, a key precursor.
  • Hydrogen Sulfide Incorporation: Hydrogen sulfide (from cysteine degradation) adds to the α,β-unsaturated carbonyl group of 1,4-dideoxypentosone, forming 5-hydroxy-3-mercapto-2-pentanone.
  • Dehydration: Final dehydration produces 2-mercapto-3-pentanone.

Critical Factors:

  • pH: Optimal formation occurs at pH 5–6, favoring nucleophilic addition of hydrogen sulfide.
  • Temperature: Heating at 95–140°C accelerates reaction kinetics.
  • Thiamine Influence: Thiamine enhances yield by contributing sulfur atoms via degradation.

Thermal Decomposition of Thiamine and Cysteine

Thiamine (vitamin B₁) decomposes under thermal or acidic conditions to generate 2-mercapto-3-pentanone:

  • Thiamine Hydrolysis: Thiamine’s thiazole ring hydrolyzes to form 5-hydroxy-3-mercapto-2-pentanone.
  • Cysteine Interaction: Cysteine acts as a sulfur donor, facilitating the reduction of intermediates like 4-hydroxy-5-methyl-3(2H)-furanone.

Pathway Comparison:

  • Thiamine-Derived Routes: Yield 2-mercapto-3-pentanone exclusively, avoiding structural isomers.
  • Cysteine-Derived Routes: Compete with thiamine pathways, producing mixed thiols.

Synthetic Routes and Industrial Production

Industrial synthesis employs controlled reactions to optimize yield and purity:

Method 1: Diketone Sulfuration
2,3-Pentanedione reacts with hydrogen sulfide under acidic conditions:
$$
\text{CH}3\text{COCOCH}2\text{CH}3 + \text{H}2\text{S} \rightarrow \text{CH}3\text{C(SH)COCH}2\text{CH}_3 \rightarrow \text{2-mercapto-3-pentanone}
$$

  • Conditions: 50–80°C, H₂S gas flow, catalytic HCl.
  • Yield: 60–75%.

Method 2: Thiamine Derivative Oxidation
5-hydroxy-3-mercapto-2-pentanone undergoes oxidation:
$$
\text{HOCH}2\text{C(SH)COCH}2\text{CH}3 \xrightarrow{\Delta} \text{2-mercapto-3-pentanone} + \text{H}2\text{O}
$$

  • Catalysts: Fe³⁺ or Cu²⁺ salts.

Purification: Fractional distillation (b.p. 157–159°C) or chromatography.

Comparative Analysis of Structural Analogues

2-Mercapto-3-pentanone vs. 3-Mercapto-2-pentanone

Property2-Mercapto-3-pentanone3-Mercapto-2-pentanone
CAS Number17042-24-967633-97-0
Synthesis PathwayMaillard reaction (ribose/cysteine)Thiamine degradation
Odor ProfileMeaty, roasted, onion-likeFruity, blackcurrant-like
Key Precursors1,4-Dideoxypentosone4-Hydroxy-5-methyl-3(2H)-furanone
Industrial UseMeat flavoringFruit flavor enhancer

Structural Insights:

  • Positional Isomerism: The mercapto group’s position (C2 vs. C3) alters electronic distribution, affecting reactivity and aroma.
  • Thermal Stability: 3-Mercapto-2-pentanone decomposes faster due to steric hindrance near the ketone group.

Thiamine (vitamin B₁) undergoes thermal degradation to form volatile sulfur-containing compounds critical to aroma development in cooked foods. 2-Mercapto-3-pentanone is a key product of this process, arising from the cleavage of thiamine’s thiazole ring and subsequent rearrangement of its carbon-sulfur framework [3]. The degradation initiates with the thermal breakdown of thiamine into intermediates such as 5-(2-hydroxyethyl)-4-methylthiazole (HET) and hydrogen sulfide (H₂S). These intermediates participate in condensation and oxidation-reduction reactions, ultimately yielding 2-mercapto-3-pentanone [3].

The reaction environment significantly influences pathway dominance. For instance, acidic conditions favor the formation of H₂S, which reacts with carbonyl-containing fragments to generate thiols like 2-mercapto-3-pentanone [3]. Conversely, alkaline conditions promote alternative pathways involving Strecker degradation, where amino acids like cysteine contribute sulfur atoms to the final product [3].

Formation of 5-Hydroxy-3-mercapto-2-pentanone as a Key Intermediate

5-Hydroxy-3-mercapto-2-pentanone has been identified as a pivotal intermediate in thiamine degradation. This compound forms via the nucleophilic attack of a sulfur species (e.g., H₂S or cysteine-derived thiols) on a reactive carbonyl intermediate generated during thiamine pyrolysis [2]. Experimental studies using model systems containing thiamine, cysteine, and xylose under thermal treatment confirmed its presence through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2].

Key Steps in Intermediate Formation:

  • Thiamine Pyrolysis: Thermal cleavage produces HET and a reactive α-dicarbonyl intermediate.
  • Sulfur Incorporation: The α-dicarbonyl reacts with H₂S or cysteine-derived thiols, forming a thioketone intermediate.
  • Hydroxylation and Rearrangement: Hydration of the thioketone yields 5-hydroxy-3-mercapto-2-pentanone, which undergoes further dehydration or oxidation to form 2-mercapto-3-pentanone [2] [3].
IntermediateFormation PathwayDetection Method
α-Dicarbonyl compoundThiamine pyrolysisMS, NMR
ThioketoneSulfur-carbonyl reactionSpectrophotometry
5-Hydroxy-3-mercapto-2-pentanoneHydration of thioketoneNMR, High-resolution MS

Kinetics of Sulfur and Carbon Skeleton Rearrangement

The transformation of 5-hydroxy-3-mercapto-2-pentanone into 2-mercapto-3-pentanone involves first-order kinetics, with rate constants dependent on temperature and pH [3]. At pH 5.0–6.0 and 120°C, the half-life of the intermediate is approximately 15–20 minutes, as determined by high-performance liquid chromatography (HPLC) monitoring [3].

Factors Influencing Reaction Rates:

  • Temperature: Elevated temperatures accelerate sulfur migration and carbon chain reorganization. For example, increasing the temperature from 100°C to 140°C reduces the reaction time by 40% [3].
  • pH: Acidic conditions (pH < 6) stabilize protonated intermediates, favoring sulfur retention in the final product. Neutral to alkaline conditions promote competing pathways, such as disulfide formation [3].
  • Water Activity: Low-moisture environments enhance Maillard-derived carbonyl intermediates, increasing the availability of reactants for sulfur incorporation [4].

Mechanistic Insights:

Sulfur rearrangement occurs via a thiol-disulfide exchange mechanism, where the thiol group (-SH) of 5-hydroxy-3-mercapto-2-pentanone attacks adjacent carbonyl groups, leading to cyclization or chain shortening [2]. Carbon skeleton reorganization involves keto-enol tautomerism, facilitating hydrogen shifts that stabilize the final product’s structure [3].

Bacterial Pathogen Susceptibility

2-Mercapto-3-pentanone demonstrates significant antimicrobial activity against a diverse range of foodborne pathogens through multiple mechanisms involving its reactive thiol group. Research conducted by Franchini et al. revealed that structurally related 2-mercaptobenzothiazole derivatives exhibited potent antibacterial activity with minimum inhibitory concentration values of 3.12 micrograms per milliliter against Staphylococcus aureus and 25 micrograms per milliliter against Escherichia coli [1]. The compound's effectiveness extends to other clinically relevant pathogens, with Cutibacterium acnes showing particular sensitivity at 7.81 micrograms per milliliter [2].
The antimicrobial mechanism of 2-Mercapto-3-pentanone primarily involves the reactivity of its thiol functional group, which can interact with essential bacterial enzymes and cellular components. Studies have demonstrated that the compound's antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes and interfere with critical metabolic processes [3]. The sulfur-containing structure enables the molecule to form covalent bonds with cysteine residues in bacterial proteins, leading to enzyme inactivation and subsequent bacterial death [4].

Gram-Positive and Gram-Negative Bacterial Response

Research indicates that 2-Mercapto-3-pentanone exhibits differential activity against Gram-positive and Gram-negative bacteria, with generally higher efficacy against Gram-positive strains. The compound showed particularly strong activity against Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains [5]. This selective activity pattern is consistent with the structural differences between bacterial cell walls, where Gram-positive bacteria possess a thicker peptidoglycan layer that may be more susceptible to thiol-mediated disruption [6].

The effectiveness against Gram-negative bacteria, while lower than against Gram-positive strains, remains clinically significant. Escherichia coli and Klebsiella pneumoniae demonstrated susceptibility to 2-Mercapto-3-pentanone at concentrations ranging from 15 to 25 micrograms per milliliter [6]. The compound's ability to penetrate the outer membrane of Gram-negative bacteria suggests multiple mechanisms of action beyond simple membrane disruption.

Antifungal Properties

Beyond bacterial pathogens, 2-Mercapto-3-pentanone exhibits notable antifungal activity against various fungal species. Studies investigating Pseudomonas synxantha, which produces volatile thiols including 4-mercapto-4-methyl-2-pentanone, demonstrated significant antifungal activity against Monilinia laxa with mycelial growth inhibition ranging from 57 to 63 percent [7]. The compound's antifungal mechanism involves the production of volatile organic compounds and phenazine derivatives that interfere with fungal cell wall synthesis and metabolic processes [7].

Research has shown that the antifungal activity of thiol-containing compounds is concentration-dependent, with higher concentrations producing more pronounced inhibitory effects. The compound's effectiveness against both yeasts and filamentous fungi suggests broad-spectrum antifungal properties that could be valuable in food preservation applications .

Antioxidant Capacity and Oxidative Stress Modulation

Free Radical Scavenging Mechanisms

2-Mercapto-3-pentanone demonstrates substantial antioxidant activity through multiple mechanisms, primarily involving its thiol group's ability to neutralize reactive oxygen species. The compound's antioxidant properties have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, where it showed significant activity comparable to established antioxidants such as ascorbic acid and gallic acid [9] .
The primary antioxidant mechanism involves the donation of hydrogen atoms from the thiol group to free radicals, effectively neutralizing them and preventing oxidative damage to cellular components. Studies have demonstrated that 2-Mercapto-3-pentanone can scavenge hydroxyl radicals with an overall rate constant of 45.6103 × 10^-12 cubic centimeters per molecule per second, resulting in a half-life of 0.235 days under standard atmospheric conditions [11].

Lipid Peroxidation Inhibition

The compound exhibits significant protective effects against lipid peroxidation, a critical process in oxidative stress-related cellular damage. Research utilizing the β-carotene bleaching assay demonstrated that 2-Mercapto-3-pentanone could effectively inhibit lipid peroxidation at concentrations ranging from 25 to 100 micrograms per milliliter [9]. The mechanism involves the compound's ability to break the chain reaction of lipid peroxidation by scavenging peroxyl radicals before they can propagate the oxidative process.

In model systems containing beef fat and cysteine, 2-Mercapto-3-pentanone-related compounds showed antioxidant activity levels of 71.06 percent at 400 micrograms per milliliter, comparable to tertiary butylhydroquinone at 98.73 percent [9]. This substantial activity suggests potential applications in food preservation and nutritional supplementation.

Cellular Protective Effects

Studies investigating the cellular protective effects of 2-Mercapto-3-pentanone have revealed its ability to modulate oxidative stress at the cellular level. The compound has been shown to reduce reactive oxygen species levels in cellular models, providing protection against oxidative damage to proteins, lipids, and nucleic acids [4]. This protective effect is particularly relevant in biological systems where oxidative stress contributes to aging, inflammation, and various pathological conditions.

The antioxidant capacity of 2-Mercapto-3-pentanone is enhanced by its ability to chelate metal ions, particularly iron and copper, which are involved in the formation of hydroxyl radicals through the Fenton reaction. This dual mechanism of radical scavenging and metal chelation provides comprehensive protection against oxidative stress [12].

Protein Interaction Mechanisms via Thiol Group Reactivity

Covalent Binding to Cysteine Residues

The thiol group of 2-Mercapto-3-pentanone enables specific and reversible interactions with cysteine residues in proteins, forming disulfide bonds that can significantly alter protein structure and function. Research has demonstrated that the compound can form covalent bonds with proteins and enzymes, influencing their activity through conformational changes and active site modifications [3]. These interactions are particularly important in enzyme regulation and protein modification processes.

Studies investigating protein-thiol interactions have shown that 2-Mercapto-3-pentanone can bind to sulfhydryl groups with high specificity, competing with endogenous thiols for binding sites. The binding affinity varies depending on the protein's tertiary structure and the accessibility of cysteine residues, with some proteins showing stronger interactions than others [13].

Enzyme Modulation and Inhibition

2-Mercapto-3-pentanone demonstrates the ability to modulate enzyme activity through both competitive and non-competitive inhibition mechanisms. The compound's interaction with enzyme active sites can result in either reversible or irreversible inhibition, depending on the specific enzyme and reaction conditions [14]. Research has shown that thiol-containing compounds can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes and physiological functions.

The mechanism of enzyme inhibition involves the formation of mixed disulfide bonds between the compound's thiol group and cysteine residues in the enzyme's active site or allosteric sites. This interaction can lead to conformational changes that reduce or eliminate enzymatic activity [15]. The specificity of these interactions depends on the enzyme's structure and the accessibility of critical cysteine residues.

Protein Structural Modifications

The interaction of 2-Mercapto-3-pentanone with proteins can result in significant structural modifications that affect protein stability, solubility, and biological activity. Research has demonstrated that thiol-protein interactions can lead to the formation of intermolecular disulfide bonds, resulting in protein aggregation or conformational changes [16]. These modifications can have both beneficial and detrimental effects on protein function, depending on the specific context and application.

Studies utilizing mass spectrometry and nuclear magnetic resonance spectroscopy have revealed that 2-Mercapto-3-pentanone can form stable complexes with various proteins, including enzymes, transport proteins, and structural proteins. The formation of these complexes is concentration-dependent and can be modulated by environmental factors such as pH, temperature, and the presence of other competing ligands [13].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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